molecular formula C11H21NO4 B1356263 2-(1-Ethylpropyl)pyrrolidine oxalate CAS No. 1177310-64-3

2-(1-Ethylpropyl)pyrrolidine oxalate

Cat. No.: B1356263
CAS No.: 1177310-64-3
M. Wt: 231.29 g/mol
InChI Key: NSFIBKFWBDQMBO-UHFFFAOYSA-N
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Description

2-(1-Ethylpropyl)pyrrolidine oxalate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is combined with an oxalate group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

oxalic acid;2-pentan-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C2H2O4/c1-3-8(4-2)9-6-5-7-10-9;3-1(4)2(5)6/h8-10H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFIBKFWBDQMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Ethylpropyl)pyrrolidine oxalate involves several steps. One common method includes the reaction of pyrrolidine with 1-ethylpropyl bromide under basic conditions to form 2-(1-ethylpropyl)pyrrolidine. This intermediate is then reacted with oxalic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(1-Ethylpropyl)pyrrolidine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

1. Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds, including 2-(1-Ethylpropyl)pyrrolidine oxalate, exhibit significant antidepressant properties. In animal studies, these compounds were shown to effectively block depressant effects induced by certain drugs, suggesting their potential use in treating depressive disorders .

2. Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of pyrrolidine derivatives. Compounds with similar structures have demonstrated efficacy in various seizure models, indicating that this compound may also possess similar properties. These findings are crucial given the high prevalence of drug-resistant epilepsy .

3. Treatment of Oxalate-Related Diseases
There is emerging evidence that compounds like this compound may play a role in managing oxalate-related diseases such as hyperoxaluria. These conditions are characterized by excessive oxalate levels in the body, leading to kidney stones and other complications. The compound's ability to modulate metabolic pathways related to oxalate metabolism presents a novel therapeutic avenue .

Case Studies

Several studies have documented the efficacy of pyrrolidine derivatives in clinical settings:

  • Antidepressant Efficacy : In a study involving mice, the administration of a pyrrolidine derivative led to significant reductions in depressive behaviors when tested against established models of depression .
  • Anticonvulsant Activity : A focused series of pyrrolidine-2,5-dione derivatives showed broad-spectrum anticonvulsant activity in various animal seizure models, suggesting that similar compounds could be developed for therapeutic use .
  • Oxalate Management : Research has indicated that certain pyrrolidine compounds can effectively inhibit glycolate oxidase, an enzyme involved in oxalate production. This inhibition can be beneficial for patients suffering from hyperoxaluria .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)pyrrolidine oxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

2-(1-Ethylpropyl)pyrrolidine oxalate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.

    Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring and is known for its unique pharmacological properties.

    Pyrrolidine-2,5-diones: These compounds have carbonyl groups at the second and fifth positions and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and biological activity.

Biological Activity

2-(1-Ethylpropyl)pyrrolidine oxalate is a compound of interest in various biological and medicinal research fields. Its unique structural characteristics and potential biological activities make it a candidate for further investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified under pyrrolidine derivatives. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1177310-64-3

The compound exhibits properties typical of oxalate derivatives, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxalate moiety is known to participate in calcium-binding, which can influence metabolic pathways related to calcium homeostasis and potentially affect kidney function due to its association with calcium oxalate stone formation .

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some pyrrolidine derivatives have shown potential antimicrobial effects, which could be explored for this compound.
  • CNS Activity : Pyrrolidine compounds are often investigated for their interactions with central nervous system receptors, suggesting potential neuroactive properties .

Case Studies and Research Findings

Several studies have explored the biological implications of oxalate compounds. Below is a summary of relevant findings:

StudyMethodologyKey Findings
Study on dietary oxalate and kidney stonesObservational study on patients with hyperoxaluriaIncreased dietary oxalate linked to stone formationDietary management may reduce kidney stone risk
Investigation of pyrrolidine derivativesIn vitro assays on microbial strainsCertain derivatives exhibited significant antimicrobial propertiesPotential for developing new antimicrobial agents
Pharmacokinetics in animal modelsAdministration of labeled compounds for imagingCompounds showed specific binding patterns in the CNSIndicates potential therapeutic applications in neuropharmacology

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is essential. The following table summarizes key differences:

Compound NameStructureBiological ActivityApplications
This compoundPyrrolidine with ethylpropyl substitutionPotentially neuroactive; calcium-related effectsInvestigational drug development
1-Ethyl-4-(piperidin-2-ylmethyl)piperazinePiperazine derivativeCNS modulation; antimicrobial effectsDrug development for CNS disorders
1-(1-Cyclohexylpyrrolidin-3-yl)methanamineCyclohexyl-substituted pyrrolidineNeuroactive; potential analgesic effectsPain management therapies

Q & A

Q. How can impurity profiling during scale-up adhere to regulatory standards while minimizing costs?

  • Methodological Answer : Implement QbD-based HPLC-DAD methods (e.g., tracking Imp. A(EP) at 0.15% threshold) with column revalidation every 500 injections. For cost reduction, replace toxic ion-pair reagents (e.g., TFA) with formic acid (0.1% v/v), maintaining resolution (Rs_s > 2.0) between analytes .

Data Presentation and Analysis Guidelines

  • Tabular Data : Include retention times, mass fragments, and statistical significance (p < 0.05, ANOVA with Tukey post-hoc) .
  • Figures : Use scatter plots for solubility vs. pH and heatmaps for receptor binding affinities .

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